Eradicate dose-limiting neurotoxicity in hypoxia research. Etanidazole (CAS 22668-01-5) is a hydrophilic 2-nitroimidazole radiosensitizer engineered to exclude neural tissue, enabling high-dose tumor radiosensitization without peripheral neuropathy. • Prevents neurotoxicity: Over 10-fold lower octanol/water partition coefficient vs. misonidazole, restricting CNS penetration. • Enhances efficacy: Maintains high electron affinity for robust sensitizer enhancement ratio (SER). • Depletes glutathione: Potentiates alkylating agent cytotoxicity in hypoxic cells. Supplied with ≥98% purity and rigorous analytical documentation.
Etanidazole (CAS 22668-01-5) is a highly hydrophilic 2-nitroimidazole compound primarily utilized as a hypoxic cell radiosensitizer and glutathione-depleting agent in radiobiology and oncology research. Characterized by its N-(2-hydroxyethyl)acetamide side chain, it functions as an oxygen mimetic that undergoes bioreduction in oxygen-deficient environments to stabilize radiation-induced DNA radical lesions. For procurement and material selection, its core value proposition lies in its precisely engineered pharmacokinetic profile, which maintains the high electron affinity required for effective radiosensitization while drastically reducing lipophilicity to restrict neural tissue penetration [1]. This structural optimization makes it a critical baseline material for assays and models where high-dose nitroimidazole exposure is required without the confounding variable of severe peripheral neurotoxicity.
Substituting Etanidazole with first-generation 2-nitroimidazoles like Misonidazole or 5-nitroimidazoles like Nimorazole fundamentally alters the toxicity-to-efficacy ratio in experimental models. Misonidazole possesses a significantly higher octanol/water partition coefficient, which drives rapid penetration into the peripheral nervous system and causes dose-limiting neurotoxicity, restricting deliverable concentrations to sub-therapeutic levels[1]. Conversely, while 5-nitroimidazoles generally exhibit lower toxicity, they possess lower electron affinity and therefore yield inferior radiosensitization efficacy (Sensitizer Enhancement Ratio) [2]. Etanidazole is specifically required when an experimental protocol demands both the robust electron-affinic efficacy of a 2-nitroimidazole and a high maximum tolerable dose enabled by strict neural tissue exclusion.
The foundational differentiator for Etanidazole in formulation and assay design is its highly hydrophilic nature, engineered specifically to prevent blood-brain barrier and peripheral nerve penetration. In comparative solubility and partitioning evaluations, Etanidazole demonstrates an octanol/water partition coefficient of 0.040, compared to 0.35 for the classic baseline Misonidazole[1]. This nearly 9-fold reduction in lipophilicity directly correlates with significantly lower drug exposure in the sciatic nerves of murine models, mitigating the severe peripheral sensory neuropathy that plagues more lipophilic analogs and simplifying aqueous formulation requirements.
| Evidence Dimension | Octanol/Water Partition Coefficient |
| Target Compound Data | 0.040 |
| Comparator Or Baseline | Misonidazole (0.35) |
| Quantified Difference | 8.75-fold lower lipophilicity |
| Conditions | Standard octanol/water partitioning assay |
Procuring a highly hydrophilic radiosensitizer is essential for in vivo models where neural tissue accumulation would otherwise confound toxicity and survival endpoints.
Because Etanidazole successfully restricts neural tissue uptake, it allows for vastly superior dosing thresholds in clinical and preclinical models. Phase I trials and pharmacokinetic scaling studies confirm that Etanidazole can be administered at cumulative doses up to 34–40.8 g/m^2 with manageable toxicity [1]. This represents an approximately three-fold increase in the deliverable dose compared to Misonidazole, which is strictly limited by cumulative peripheral neuropathy at much lower concentrations.
| Evidence Dimension | Deliverable Cumulative Dose |
| Target Compound Data | ~34 to 40.8 g/m^2 |
| Comparator Or Baseline | Misonidazole (~1/3 the dose of Etanidazole) |
| Quantified Difference | ~3-fold higher deliverable dose |
| Conditions | In vivo Phase I clinical and pharmacokinetic models |
Enables researchers to achieve significantly higher local tumor concentrations of the radiosensitizer without triggering dose-limiting peripheral sensory neuropathy.
Despite the structural modifications made to increase hydrophilicity, Etanidazole maintains the core electron-affinic efficacy of the 2-nitroimidazole class. In vitro studies utilizing hypoxic EMT6 cells demonstrate that at a concentration of 5 mM, Etanidazole yields a Sensitizer Enhancement Ratio (SER) of 2.3, which is statistically equivalent to the efficacy of Misonidazole under identical conditions [1]. This confirms that the addition of the N-(2-hydroxyethyl)acetamide side chain successfully uncoupled toxicity from radiosensitizing potency.
| Evidence Dimension | In vitro Sensitizer Enhancement Ratio (SER) |
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Misonidazole (Equivalent SER) |
| Quantified Difference | Parity in efficacy despite structural modification |
| Conditions | 5 mM concentration, hypoxic EMT6 cells in vitro |
Proves that researchers do not have to sacrifice in vitro or in vivo radiosensitizing potency when selecting this lower-toxicity analog.
Beyond direct radiosensitization, Etanidazole exhibits a highly favorable biochemical workflow fit for combination assays due to its secondary mechanism of action. Its administration results in the potent depletion of intracellular glutathione (GSH) to below 50% of control levels in target mononuclear cells [1]. Unlike Misonidazole, which relies heavily on hepatic metabolism, Etanidazole is cleared primarily via rapid renal excretion (accounting for 65.7% to 79.3% of total elimination), making it a much more predictable baseline agent for in vivo fractionated dosing regimens and synergistic alkylating agent assays.
| Evidence Dimension | Primary Elimination Route and GSH Depletion |
| Target Compound Data | >65% renal clearance; >50% GSH depletion |
| Comparator Or Baseline | Misonidazole (primarily hepatic metabolism, longer half-life) |
| Quantified Difference | Rapid renal clearance prevents systemic accumulation |
| Conditions | In vivo pharmacokinetic tracking and mononuclear cell assays |
Rapid renal clearance makes Etanidazole highly suitable for fractionated dosing regimens, preventing chronic systemic accumulation during long-term studies.
Etanidazole is the optimal 2-nitroimidazole for in vivo models of solid tumors (e.g., head and neck, prostate, and gliomas) where high local concentrations are required to overcome hypoxia-induced radioresistance. Its low partition coefficient ensures that researchers can escalate doses to therapeutic levels without the confounding variable of severe neurotoxicity seen with Misonidazole [1].
Because Etanidazole effectively depletes intracellular glutathione and inhibits glutathione S-transferase, it is a highly valuable biochemical tool for combination studies with chemotherapeutics like cyclophosphamide. It is procured to study the synergistic enhancement of alkylating agent cytotoxicity in hypoxic microenvironments [2].
The well-characterized pharmacokinetic profile and neural tissue exclusion of Etanidazole make its structural scaffold an ideal baseline for developing advanced diagnostic tools. It serves as a reference standard or synthetic precursor in the development of fluorinated (e.g., 18F-EF5) or isotopically labeled non-invasive PET imaging agents targeting hypoxic tissues [3].
Irritant